5-(Iodomethyl)-3,3-dimethyloxolan-2-one

描述

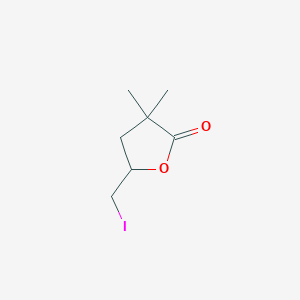

5-(Iodomethyl)-3,3-dimethyloxolan-2-one is a substituted oxolanone (a γ-lactone derivative) featuring an iodomethyl group at the 5-position and two methyl groups at the 3- and 3-positions of the tetrahydrofuran ring. Its molecular formula is C₆H₉IO₂ (as inferred from and ), with a molecular weight of 226.01 g/mol (monoisotopic mass: 225.949077) . The compound is cataloged under MDL numbers MFCD32739318 () and MFCD26938567 (), indicating variations in supplier databases. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications due to its reactive iodomethyl group and steric profile .

属性

IUPAC Name |

5-(iodomethyl)-3,3-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IO2/c1-7(2)3-5(4-8)10-6(7)9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRCAWDIWXOKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1=O)CI)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50520208 | |

| Record name | 5-(Iodomethyl)-3,3-dimethyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90897-98-6 | |

| Record name | 5-(Iodomethyl)-3,3-dimethyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-3,3-dimethyloxolan-2-one typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. The reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the product lactone . This method is preferred due to the optimal entropic and enthalpic parameters of activation for forming five-membered rings.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of ethyl acetate as a solvent and sodium iodide as a reagent in a reflux setup for about 6 hours is a common approach .

化学反应分析

Types of Reactions

5-(Iodomethyl)-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as thiocyanate ions, leading to the formation of methyl thiocyanate.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophiles: Thiocyanate ions, carboxylates.

Solvents: Ethyl acetate, acetonitrile.

Reaction Conditions: Reflux, room temperature, or slightly elevated temperatures.

Major Products Formed

科学研究应用

5-(Iodomethyl)-3,3-dimethyloxolan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and other industrial chemicals

作用机制

The mechanism of action of 5-(Iodomethyl)-3,3-dimethyloxolan-2-one involves the formation of a cyclic iodonium intermediate, which is then attacked by nucleophiles such as carboxylate groups. This leads to the formation of lactones, which are five-membered rings favored due to their optimal entropic and enthalpic parameters .

相似化合物的比较

5-(Iodomethyl)dihydrofuran-2(3H)-one (CAS 1729-32-4)

- Molecular Formula : C₅H₇IO₂

- Molecular Weight : 226.01 g/mol

- Key Features : Lacks the 3,3-dimethyl substituents of the target compound, resulting in reduced steric hindrance. This structural simplicity enhances its reactivity in nucleophilic substitutions (e.g., Suzuki couplings) but reduces stability under harsh conditions.

- Applications : Widely used in drug discovery for introducing iodine into heterocyclic scaffolds. Priced at 1,113.00 €/g (95% purity), it is more commercially accessible than the dimethylated analogue .

5-(3-Iodopropyl)oxolan-2-one (CAS 404003-36-7)

- Molecular Formula : C₇H₁₁O₂I

- Molecular Weight : 254.07 g/mol

- Key Features : Features a longer 3-iodopropyl chain instead of an iodomethyl group. The extended alkyl chain increases lipophilicity (logP ≈ 2.1), making it suitable for lipid-based drug formulations. However, the absence of dimethyl groups reduces ring strain and alters reactivity .

- Applications : Explored in prodrug design for enhanced membrane permeability .

5-(Iodomethyl)-4,4-dimethyloxolan-2-one

- Molecular Formula : C₆H₉IO₂

- Molecular Weight : 226.01 g/mol

- Key Features : Differs from the target compound in the position of dimethyl substitution (4,4- vs. 3,3-dimethyl). This positional isomer exhibits higher thermal stability (decomposition temp. >200°C) due to reduced ring puckering but lower solubility in polar solvents .

- Applications : Utilized in high-temperature polymerization reactions .

5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one (CAS 64944-20-3)

- Molecular Formula : C₈H₁₀O₂Cl₂

- Molecular Weight : 209.07 g/mol

- Key Features : Replaces iodine with chlorine and introduces a propenyl group. The electron-withdrawing chlorine atoms increase electrophilicity at the lactone carbonyl, facilitating ring-opening reactions. The conjugated double bond enables Diels-Alder cycloadditions .

- Applications : Key intermediate in agrochemical synthesis .

5-(2,6-Dimethylheptyl)-3-ethyloxolan-2-one

- Molecular Formula : C₁₄H₂₄O₂

- Molecular Weight : 224.34 g/mol

- Key Features : Contains a bulky 2,6-dimethylheptyl chain and an ethyl group at the 3-position. The extended hydrocarbon chain drastically increases hydrophobicity (logP ≈ 4.5), limiting aqueous-phase applications but enhancing compatibility with polymeric matrices .

- Applications : Investigated in fragrance and polymer plasticizer industries .

Comparative Data Table

Research Findings and Implications

- Reactivity: The iodomethyl group in this compound facilitates nucleophilic substitutions (e.g., Suzuki-Miyaura couplings), but steric effects from the 3,3-dimethyl groups slow reaction kinetics compared to non-dimethylated analogues .

- Stability : Dimethyl substitution at the 3,3-positions enhances thermal stability but reduces solubility in polar solvents like water (<0.1 mg/mL) .

- Commercial Viability : The target compound is less commercially available (priced at ~475.00 €/100mg) than simpler analogues like 5-(Iodomethyl)dihydrofuran-2(3H)-one (1,113.00 €/g) due to synthetic complexity .

生物活性

5-(Iodomethyl)-3,3-dimethyloxolan-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHIO

- Molecular Weight : 232.01 g/mol

- IUPAC Name : this compound

- CAS Number : 10704407

The compound features a five-membered oxolane ring with an iodomethyl group, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro experiments have indicated that it can inhibit the proliferation of several cancer cell lines. The proposed mechanism includes induction of apoptosis and modulation of cell cycle progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Cell Signaling Modulation : It can influence signaling pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal reported that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

- Anticancer Research : In another study focusing on its anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations ranging from 25 to 100 µM after 48 hours of treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。